An In-Depth Technical Guide to the Synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide
An In-Depth Technical Guide to the Synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a significant metabolite of the antidepressant venlafaxine. The document details the multi-step preparation of the precursor, (S)-O-Desmethyl Venlafaxine (ODV), and its subsequent oxidation to the N-oxide form. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis Pathway Overview
The synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide is a two-stage process. The first stage involves the synthesis of the precursor molecule, (S)-O-Desmethyl Venlafaxine. A high-yield, five-step synthesis route starting from p-hydroxybenzene acetonitrile (B52724) has been reported and is detailed below.[1][2] The second stage is the N-oxidation of the tertiary amine in (S)-O-Desmethyl Venlafaxine to yield the final product. This is typically achieved using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA).[3][4][5]
Experimental Protocols
Synthesis of (S)-O-Desmethyl Venlafaxine (Precursor)
This five-step synthesis is adapted from the optimized process reported by Li et al. (2022).[1][2]
Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)
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Reaction: To a solution of p-hydroxybenzene acetonitrile in acetone, add benzyl bromide and anhydrous potassium carbonate.
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Conditions: The mixture is stirred and heated.
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Work-up: After the reaction is complete, the solvent is removed by rotary evaporation. The resulting solid is filtered and washed with water.
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Purification: The crude product is dried to yield 4-benzyloxyphenylacetonitrile.
Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)
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Reaction: Intermediate I is reacted with cyclohexanone in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br-), and sodium hydroxide.
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Conditions: The reaction is carried out in water at a temperature below 20°C.
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Work-up: The product precipitates from the reaction mixture.
Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)
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Reaction: Intermediate II undergoes reductive debenzylation and reduction of the nitrile group.
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Conditions: The reaction is carried out using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (2.0 MPa).
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Work-up: The catalyst is filtered off, and the product is isolated as the hydrochloride salt.
Step 4: Synthesis of O-Desmethylvenlafaxine (ODV)
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Reaction: Intermediate III is subjected to N,N-dimethylation using the Eschweiler-Clarke reaction.
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Reagents: 37% formaldehyde solution and 85% formic acid solution are used.
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Work-up: The reaction mixture is worked up to isolate the free base of O-Desmethylvenlafaxine.
Step 5: Purification of O-Desmethylvenlafaxine
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Method: The crude O-Desmethylvenlafaxine is purified by recrystallization.
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Solvent: A suitable solvent system is used to obtain the final product with high purity.
Synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide (Final Product)
The following is a representative experimental protocol based on the general method described in the patent literature for the N-oxidation of venlafaxine and its analogues.[3]
Reaction:
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Dissolve (S)-O-Desmethyl Venlafaxine in dichloromethane (B109758) (DCM).
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Cool the solution to a low temperature (e.g., -10 °C).
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Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) in DCM to the cooled solution while maintaining the temperature.
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Stir the reaction mixture at the low temperature for a specified period.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding solid potassium carbonate and stir for an additional period at or slightly above the reaction temperature.
Work-up and Purification:
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Filter the reaction mixture to remove solid residues.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure (S)-O-Desmethyl Venlafaxine N-Oxide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of (S)-O-Desmethyl Venlafaxine, as reported by Li et al. (2022).[1][2][6]
Table 1: Synthesis of Intermediates and Final Precursor
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile | Benzyl bromide, K₂CO₃ | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.71 | 99.13 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II | H₂, 10% Pd/C | 94.20 | 98.32 |
| 4 | O-Desmethylvenlafaxine (ODV) | Intermediate III | Formaldehyde, Formic acid | 84.77 | 99.20 |
Table 2: Characterization Data for O-Desmethylvenlafaxine [2]
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, DMSO-d6) δ | 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H) |
| ¹³C NMR (101 MHz, DMSO-d6) δ | 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69 |
| ESI[M+H]⁺ | 264.10 |
Visualizations
The following diagrams illustrate the key workflows in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Desmethyl-N,N-didesmethyl venlafaxine HCl(149289-29-2) 1H NMR spectrum [chemicalbook.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-O-Desmethyl Venlafaxine N-Oxide [artis-standards.com]
